N-Ethyl-N-methyl vs. N,N-Dimethyl Substitution: Differential Impact on Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor Count
The target compound (XLogP3-AA = 0.9, 5 hydrogen bond acceptors) exhibits a calculated lipophilicity intermediate between the more polar N,N-dimethyl analog (XLogP3-AA ≈ 0.3, 5 acceptors) and the more lipophilic N,N-diethyl variant (XLogP3-AA ≈ 1.6, 5 acceptors), offering a balanced profile for membrane permeability and aqueous solubility critical in cell-based assays [1]. This difference arises solely from the asymmetric N-alkyl substitution, as the core pyridine-3-sulfonamide scaffold is conserved across all three compounds.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; HBA = 5 |
| Comparator Or Baseline | 4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide: XLogP3-AA ≈ 0.3; HBA = 5. 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide: XLogP3-AA ≈ 1.6; HBA = 5 |
| Quantified Difference | ΔXLogP3-AA (target vs. dimethyl) = +0.6; ΔXLogP3-AA (target vs. diethyl) = -0.7 |
| Conditions | Computed properties from PubChem (XLogP3 3.0) based on chemical structure; no experimental logP data identified |
Why This Matters
The intermediate lipophilicity of the N-ethyl-N-methyl derivative makes it a more versatile starting point for medicinal chemistry campaigns targeting intracellular bacterial enzymes compared to its more polar or more lipophilic symmetric dialkyl counterparts.
- [1] PubChem. (2024). Compound Summary for CID 102538728 (target), CID 102538727 (dimethyl analog), CID 102538729 (diethyl analog). National Library of Medicine. View Source
